L-Pyrohomoglutamic acid

描述

属性

IUPAC Name |

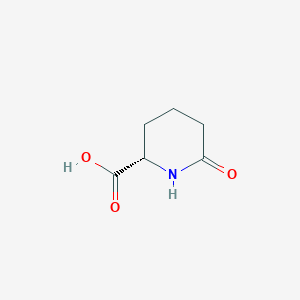

(2S)-6-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXCPFJMYOQZCA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34622-39-4 | |

| Record name | (S)-6-Oxo-2-piperidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Pyrohomoglutamic Acid: Structure, Stereochemistry, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyrohomoglutamic acid, systematically known as (2S)-6-oxo-2-piperidinecarboxylic acid, is a chiral organic compound. It is a higher homolog of the more commonly known L-pyroglutamic acid, featuring a six-membered lactam ring instead of a five-membered one. This structural difference imparts distinct physicochemical and biological properties, making it a valuable building block in medicinal chemistry and a subject of interest in neuroscience research.

Structurally, this compound is the cyclic lactam of L-α-aminoadipic acid. The "L" designation in its name signifies the stereochemistry at the alpha-carbon, which possesses the (S)-configuration. This defined stereochemistry is crucial for its specific interactions with biological targets. It is also known by its synonyms, including 6-Oxo-L-pipecolic acid and (S)-2-Piperidone-6-carboxylic acid[1].

This technical guide provides a comprehensive overview of the structure, stereochemistry, and available physicochemical data for this compound. It also outlines general experimental protocols for its synthesis and characterization and touches upon its known biological relevance.

Structure and Stereochemistry

The chemical structure of this compound is characterized by a piperidin-2-one ring with a carboxylic acid group at the 2-position. The stereocenter at the C2 position is of the (S) configuration.

Key Structural Identifiers:

-

IUPAC Name: (2S)-6-oxopiperidine-2-carboxylic acid[2]

-

Synonyms: L-Pyro-α-aminoadipic Acid, 6-Oxo-L-pipecolic Acid, (S)-2-Piperidone-6-carboxylic acid[1][3]

-

CAS Number: 34622-39-4[2]

-

Molecular Formula: C₆H₉NO₃[2]

-

SMILES: O=C(O)[C@@H]1CCCC(=O)N1

-

InChI Key: FZXCPFJMYOQZCA-BYPYZUCNSA-N

Figure 1: 2D structure of this compound with stereochemistry.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that while some experimental data is available from commercial suppliers, many properties are computationally predicted and should be considered as such.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO₃ | [2] |

| Molecular Weight | 143.14 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 129-134 °C | [3] |

| Solubility | Soluble in water and some organic solvents. | [3] |

| pKa (Predicted) | 3.59 ± 0.20 | [3] |

| XLogP3-AA (Predicted) | -0.4 | [2][4] |

| Hydrogen Bond Donor Count | 2 | [2][4] |

| Hydrogen Bond Acceptor Count | 3 | [2][4] |

| Topological Polar Surface Area | 66.4 Ų | [2][4] |

| Specific Optical Rotation | No experimental data readily available. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in publicly accessible literature. However, based on its structure, the following general methodologies can be applied.

Synthesis

This compound can be synthesized via the intramolecular cyclization of its corresponding linear amino acid precursor, L-α-aminoadipic acid. This reaction is typically acid-catalyzed and involves heating to promote the formation of the lactam ring through the elimination of a water molecule.

General Protocol for Synthesis:

-

Starting Material: L-α-aminoadipic acid.

-

Reaction: The amino acid is dissolved in a suitable high-boiling solvent, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.

-

Heating: The reaction mixture is heated to reflux for several hours to facilitate the intramolecular amide bond formation.

-

Workup and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

References

- 1. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Striatal deficiency of L-pyroglutamic acid in Huntington's disease is accompanied by increased plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]

The L-Pyrohomoglutamic Acid Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyrohomoglutamic acid, a cyclic derivative of L-2-aminoadipic acid, is a molecule of increasing interest due to its role as a compatible solute in extremophilic organisms and its potential applications in medicinal chemistry.[1] While a complete, definitively characterized biosynthetic pathway for this compound has yet to be fully elucidated in any single organism, substantial evidence allows for the construction of a putative pathway. This technical guide synthesizes the current understanding of the likely biosynthetic route to this compound, drawing parallels with well-established metabolic pathways. The proposed pathway commences with the synthesis of L-2-aminoadipic acid via the α-aminoadipate pathway, followed by a final cyclization step. This guide provides an in-depth overview of the proposed enzymatic steps, potential for non-enzymatic conversion, and outlines experimental protocols for further investigation.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to be a two-stage process:

-

Synthesis of the Precursor, L-2-Aminoadipic Acid: This stage is well-documented as part of the α-aminoadipate pathway for lysine biosynthesis in fungi and some bacteria.[2]

-

Cyclization of L-2-Aminoadipic Acid: This final step is hypothesized to be either an enzymatic conversion, likely catalyzed by a glutaminyl cyclase-like enzyme, or a spontaneous non-enzymatic reaction under specific environmental conditions.[3][4]

The overall proposed pathway is depicted below:

Detailed Enzymatic Steps

Synthesis of L-2-Aminoadipic Acid (α-Aminoadipate Pathway)

This pathway is a well-characterized route for lysine biosynthesis in many fungi.[2] The initial steps leading to L-2-aminoadipate are as follows:

-

Homocitrate Synthase: Condensation of Acetyl-CoA and α-ketoglutarate to form homocitrate.

-

Homoaconitase: Isomerization of homocitrate to homoisocitrate via homoaconitate.

-

Homoisocitrate Dehydrogenase: Oxidative decarboxylation of homoisocitrate to yield α-ketoadipate.

-

Aminoadipate Aminotransferase: Transamination of α-ketoadipate to form L-2-aminoadipic acid.

Cyclization of L-2-Aminoadipic Acid

The final step, the intramolecular cyclization of L-2-aminoadipic acid to form this compound, is the least understood part of the pathway. Two primary mechanisms are proposed:

2.2.1. Enzymatic Cyclization:

It is hypothesized that an enzyme with cyclase activity is responsible for this conversion. While a specific "L-homoglutamate cyclase" has not been identified, glutaminyl cyclases (QCs) are strong candidates. QCs are known to catalyze the formation of a pyroglutamyl residue from an N-terminal glutaminyl or glutamyl residue in peptides and proteins.[5][6] Some studies have shown that QCs can have a broader substrate specificity, acting on molecules like L-beta-homoglutaminyl residues.[7] This suggests that a QC or a related enzyme could potentially catalyze the cyclization of the free amino acid L-2-aminoadipic acid.

2.2.2. Non-Enzymatic (Spontaneous) Cyclization:

The conversion of L-glutamic acid to L-pyroglutamic acid can occur spontaneously, particularly at elevated temperatures and at acidic or alkaline pH.[4] Given that this compound has been identified as a compatible solute in extremophiles, which thrive in such harsh conditions, it is plausible that its formation could, in part, be a result of spontaneous cyclization of L-2-aminoadipic acid.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in the this compound biosynthesis pathway. The following table illustrates the types of data that would be crucial for a comprehensive understanding of the pathway's kinetics and regulation.

| Enzyme (Putative) | Substrate(s) | Product | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |

| Homocitrate Synthase | Acetyl-CoA, α-Ketoglutarate | Homocitrate | Data not available | Data not available | Data not available | Data not available |

| Homoaconitase | Homocitrate | Homoaconitate | Data not available | Data not available | Data not available | Data not available |

| Homoisocitrate Dehydrogenase | Homoisocitrate | α-Ketoadipate | Data not available | Data not available | Data not available | Data not available |

| Aminoadipate Aminotransferase | α-Ketoadipate | L-2-Aminoadipic Acid | Data not available | Data not available | Data not available | Data not available |

| L-Homoglutamate Cyclase | L-2-Aminoadipic Acid | This compound | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are proposed experimental protocols for the identification and characterization of the enzymes involved in this compound biosynthesis, based on established methodologies for similar enzymes.

Identification and Purification of a Putative L-Homoglutamate Cyclase

This workflow outlines the steps to isolate the enzyme responsible for the cyclization of L-2-aminoadipic acid.

Methodology:

-

Cell Lysis: Obtain a cell-free extract from an organism known or suspected to produce this compound (e.g., a relevant extremophile).

-

Protein Fractionation: Subject the crude extract to initial fractionation steps such as ammonium sulfate precipitation.

-

Chromatography: Perform a series of chromatographic separations, including ion-exchange, size-exclusion, and potentially affinity chromatography, to purify the protein of interest.

-

Activity Assay: At each purification step, assay the fractions for the ability to convert L-2-aminoadipic acid to this compound.

-

Protein Identification: Analyze the active fractions by SDS-PAGE and identify the protein band corresponding to the activity using mass spectrometry.

Enzyme Activity Assay for L-Homoglutamate Cyclase

This protocol is designed to quantify the activity of a putative L-homoglutamate cyclase.

Principle:

The assay measures the rate of formation of this compound from L-2-aminoadipic acid. The product can be quantified using High-Performance Liquid Chromatography (HPLC).

Reagents:

-

Phosphate buffer (pH 7.5)

-

L-2-aminoadipic acid solution (substrate)

-

Enzyme preparation (purified or partially purified)

-

Trifluoroacetic acid (TFA) solution (to stop the reaction)

-

This compound standard solution

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and L-2-aminoadipic acid.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C or the optimal growth temperature of the source organism).

-

Initiate the reaction by adding the enzyme preparation.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding TFA solution.

-

Analyze the samples by reverse-phase HPLC to separate and quantify the amount of this compound formed.

-

Calculate the enzyme activity based on the rate of product formation.

Conclusion and Future Directions

The biosynthesis of this compound is a scientifically intriguing pathway with potential biotechnological applications. While the synthesis of its precursor, L-2-aminoadipic acid, is well-established, the final cyclization step remains to be definitively characterized. The proposed involvement of a glutaminyl cyclase-like enzyme provides a strong hypothesis for future research.

Key areas for future investigation include:

-

Identification and characterization of the cyclizing enzyme: This is the most critical step to fully elucidate the pathway.

-

Investigation of the substrate specificity of known glutaminyl cyclases: Determining if existing QCs can utilize L-2-aminoadipic acid as a substrate.

-

Metabolic studies in extremophiles: Analyzing the metabolome and transcriptome of organisms that accumulate this compound under different environmental conditions to identify the relevant genes and enzymes.

-

Elucidation of regulatory mechanisms: Understanding how the biosynthesis of this compound is controlled within the cell.

A thorough understanding of this pathway will not only expand our knowledge of microbial metabolism but could also pave the way for the biotechnological production of this compound and its derivatives for applications in the pharmaceutical and other industries.

References

- 1. Frontiers | Identification of Trans-4-Hydroxy-L-Proline as a Compatible Solute and Its Biosynthesis and Molecular Characterization in Halobacillus halophilus [frontiersin.org]

- 2. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate specificity of glutaminyl cyclases from plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-Pyroglutamic Acid in the Glutathione Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyroglutamic acid (PGA), also known as 5-oxoproline, is a crucial intermediate metabolite in the γ-glutamyl cycle, a key pathway for glutathione (GSH) synthesis and degradation. Elevated levels of PGA in biological fluids are increasingly recognized as a biomarker for depleted glutathione stores and heightened oxidative stress. This technical guide provides an in-depth exploration of the role of L-pyroglutamic acid within the glutathione cycle, its implications in various pathological states, and its interaction with the master regulator of the antioxidant response, Nrf2. This document also outlines detailed experimental protocols for the quantification of PGA and related enzyme activities, and presents quantitative data to support its clinical and research relevance.

Introduction: The Glutathione Cycle and Oxidative Stress

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[1] The synthesis and degradation of glutathione are governed by the γ-glutamyl cycle.[2] Disruptions in this cycle, often precipitated by factors such as drug metabolism (e.g., paracetamol), sepsis, malnutrition, and genetic deficiencies, can lead to a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant capacity.[3]

L-Pyroglutamic Acid in the γ-Glutamyl Cycle

L-Pyroglutamic acid is a cyclized derivative of L-glutamic acid and a key intermediate in the γ-glutamyl cycle.[4] Its formation and conversion are critical steps that reflect the overall flux and efficiency of glutathione metabolism.

The γ-glutamyl cycle involves the following key steps:

-

Glutathione Efflux and Cleavage: Glutathione is transported out of the cell and cleaved by γ-glutamyl transpeptidase (GGT) into a γ-glutamyl-amino acid and a Cys-Gly dipeptide.

-

Formation of L-Pyroglutamic Acid: The γ-glutamyl-amino acid is converted to L-pyroglutamic acid and a free amino acid by γ-glutamylcyclotransferase (GGCT).[5]

-

Conversion to L-Glutamate: L-Pyroglutamic acid is then hydrolyzed by 5-oxoprolinase (OPLAH) in an ATP-dependent reaction to form L-glutamate.[4] This step is crucial for recycling the glutamate backbone for de novo glutathione synthesis.

-

Glutathione Resynthesis: The reformed L-glutamate, along with cysteine and glycine (from the Cys-Gly dipeptide), is used to synthesize new glutathione molecules through the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).

Under conditions of glutathione depletion, the feedback inhibition of GCL is lifted, leading to an increased production of γ-glutamylcysteine. If cysteine is limiting, this intermediate can be shunted towards the formation of L-pyroglutamic acid, resulting in its accumulation.[3]

References

- 1. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]

- 3. Pyroglutamic acidosis by glutathione regeneration blockage in critical patients with septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

L-Pyroglutamic Acid: A Comprehensive Technical Guide on its Biological Functions in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyroglutamic acid (also known as 5-oxoproline or pidolic acid) is a naturally occurring amino acid derivative that plays a crucial role in mammalian biochemistry. Formed through the cyclization of L-glutamic acid or L-glutamine, it is a key intermediate in the γ-glutamyl cycle, a vital pathway for glutathione synthesis and amino acid transport. This technical guide provides an in-depth exploration of the biological functions of L-Pyroglutamic acid in mammals, including its synthesis, metabolism, and physiological significance. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

L-Pyroglutamic acid is a ubiquitous yet often underappreciated molecule in mammalian physiology. Its presence is intrinsically linked to the metabolism of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] The formation and degradation of L-Pyroglutamic acid are catalyzed by specific enzymes within the γ-glutamyl cycle.[3] Dysregulation of this cycle can lead to an accumulation of L-Pyroglutamic acid, a condition known as pyroglutamic acidosis, which is associated with various inherited metabolic disorders and can be induced by certain drugs.[4][5] Beyond its role in glutathione metabolism, L-Pyroglutamic acid has been shown to interact with neuronal receptors and may have implications in neurotransmission and neurological disorders.[6][7] This guide aims to provide a detailed overview of the current understanding of L-Pyroglutamic acid's biological functions, offering a valuable resource for further research and therapeutic development.

Synthesis and Metabolism: The γ-Glutamyl Cycle

The primary pathway for the synthesis and degradation of L-Pyroglutamic acid in mammals is the γ-glutamyl cycle.[2] This cycle involves a series of six enzymatic reactions that take place in the cytoplasm of cells in various tissues.

-

Synthesis of L-Pyroglutamic Acid:

-

γ-Glutamyl Transpeptidase (GGT): This membrane-bound enzyme initiates the cycle by transferring the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, forming a γ-glutamyl-amino acid dipeptide that is transported into the cell.

-

γ-Glutamyl Cyclotransferase (GGC): Inside the cell, GGC acts on the γ-glutamyl-amino acid to release the amino acid and cyclize the γ-glutamyl portion to form L-Pyroglutamic acid.[8]

-

-

Degradation of L-Pyroglutamic Acid:

-

5-Oxoprolinase (OPLAH): This ATP-dependent enzyme catalyzes the opening of the lactam ring of L-Pyroglutamic acid to reform L-glutamate.[9] This reaction is a critical step for recycling the glutamate backbone for glutathione synthesis.

-

Quantitative Data

The concentration of L-Pyroglutamic acid can vary depending on the tissue, physiological state, and the presence of metabolic disorders.

| Parameter | Species | Tissue/Fluid | Concentration/Value | Reference |

| Normal Urinary Levels | Human | Urine | 16-34 mmol/mol creatinine | [10] |

| Human | Urine | < 15 µg/mg to > 40 µg/mg creatinine (cyclic variation) | [10] | |

| Plasma Levels | Human | Plasma | Basal levels; 1.5-fold increase after MSG administration (fasting) | [11] |

| Mouse | Plasma | Increased 1.8 times after oral MSG administration | [12] | |

| Brain Levels | Mouse | Brain | Increased 1.3 times after oral MSG administration | [12] |

| Enzyme Kinetics: 5-Oxoprolinase | E. coli (recombinant) | - | Apparent Km for 5-oxoproline: 32 ± 3 µM | [13] |

| Enzyme Kinetics: γ-Glutamyl Cyclotransferase | Human (recombinant) | - | Activity with L-γ-glutamyl-L-α-alanine: 50.3 ± 1.22 µmol/min/mg | [14] |

| Enzyme Kinetics: γ-Glutamyl Transpeptidase | Human (GGT1) | - | Km for GSH: 10.60 ± 0.07 µM | [15] |

| Human (GGT1) | - | Km for GSSG: 8.80 ± 0.05 µM | [15] | |

| In Vitro Effects | Rat | Cerebral Cortex | Inhibition of CO2 production by 50% at 0.5 to 3 mM | [16] |

| Rat | Cerebral Cortex | Inhibition of lipid biosynthesis by 20% at 0.5 to 3 mM | [16] | |

| Rat | Cerebral Cortex | Reduction of ATP levels by 52% at 3 mM | [16] | |

| Receptor Binding | Rat | Forebrain | IC50 for glutamate receptors: 28.11 µM | [17] |

Biological Functions and Physiological Significance

Role in Glutathione Homeostasis and Oxidative Stress

As an integral part of the γ-glutamyl cycle, L-Pyroglutamic acid is a marker for glutathione turnover.[10] Elevated levels of L-Pyroglutamic acid can indicate a disruption in glutathione metabolism, often associated with increased oxidative stress.[2][18] Conditions such as diabetes have been linked to higher levels of L-Pyroglutamic acid, potentially due to chronic hyperglycemia-induced oxidative stress impacting the efficiency of the γ-glutamyl cycle.[18] In states of glutathione depletion, the activity of γ-glutamyl cyclotransferase can increase, leading to an accumulation of pyroglutamic acid.[4]

Interaction with Neuronal Receptors

L-Pyroglutamic acid has been shown to interact with glutamate receptors in the mammalian brain.[7][17] It acts as a competitive inhibitor of the high-affinity transport of glutamic acid.[7] This interaction suggests a potential role for L-Pyroglutamic acid in modulating glutamatergic neurotransmission. While it can interfere with glutamate binding, studies have shown that it may not cause major neurotoxic lesions on its own.[10][19]

Association with Disease States

-

Pyroglutamic Acidosis (5-Oxoprolinuria): This is a rare metabolic condition characterized by high levels of pyroglutamic acid in the blood and urine, leading to a high anion gap metabolic acidosis.[4][20] It can be caused by inherited deficiencies in the enzymes of the γ-glutamyl cycle, such as glutathione synthetase, or acquired due to factors like chronic paracetamol use, sepsis, and malnutrition.[4][5]

-

Huntington's Disease: Studies have reported elevated plasma levels of L-Pyroglutamic acid in patients with Huntington's disease, alongside a deficiency in the striatum.[6]

-

Diabetes and Metabolic Syndrome: Elevated L-Pyroglutamic acid has been observed in individuals with type 2 diabetes, potentially as a consequence of increased oxidative stress.[18][21] Dietary supplementation with pyroglutamic acid has been shown to beneficially modify glucose and lipid metabolism in diabetic animal models.[21]

-

Neuroinflammation: While direct evidence is limited, the interplay between glutathione metabolism, oxidative stress, and neuroinflammation suggests a potential role for L-Pyroglutamic acid in inflammatory processes within the central nervous system.

Other Functions

-

Sour Taste Perception: L-Pyroglutamic acid has been identified as an agonist for the human sour taste receptor, hPKD2L1, suggesting a role in taste perception.[1]

-

Nootropic Agent: It has been investigated for its potential cognitive-enhancing effects.[3]

Experimental Protocols

Quantification of L-Pyroglutamic Acid by LC-MS/MS in Plasma

This protocol is adapted from methodologies described for the analysis of amino acids in plasma.[7][8]

5.1.1. Materials

-

Plasma sample

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Heptafluorobutyric acid (HFBA)

-

L-Pyroglutamic acid standard

-

Isotopically labeled L-Pyroglutamic acid internal standard (e.g., ¹³C₅-L-Pyroglutamic acid)

-

Agilent 1290 Infinity UHPLC system (or equivalent)

-

Agilent 6460 triple quadrupole mass spectrometer (or equivalent) with jet stream ESI source

-

Zorbax SB C-18 column (3.0 × 100 mm, 1.8 µm)

5.1.2. Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

5.1.3. LC-MS/MS Analysis

-

Mobile Phase A: Water with 0.3% HFBA and 0.5% formic acid.

-

Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid.

-

Gradient:

-

0-2 min: 2% to 30% B

-

2-4.1 min: 30% to 40% B

-

4.1-4.8 min: 40% to 45% B

-

4.8-4.9 min: 45% to 90% B

-

4.9-5.5 min: Hold at 90% B

-

5.5-5.6 min: 90% to 2% B

-

5.6-8.0 min: Hold at 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Operate in positive ion mode with multiple reaction monitoring (MRM). Specific transitions for L-Pyroglutamic acid and its internal standard should be optimized.

Enzymatic Assay for 5-Oxoprolinase Activity

This protocol is based on the fluorimetric assay for 5-oxoprolinase (5-OPase) activity.[14][22]

5.2.1. Materials

-

Tissue homogenate or purified enzyme preparation

-

Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 150 mM KCl, 20 mM MgCl₂, 5 mM ATP, and 2 mM DTT

-

L-Pyroglutamic acid solution (substrate)

-

o-phthaldialdehyde (OPA) reagent

-

HPLC system with a fluorescence detector

5.2.2. Procedure

-

Pre-incubate the enzyme sample in the assay buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the L-Pyroglutamic acid substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a protein precipitation agent (e.g., perchloric acid) and placing on ice.

-

Centrifuge to pellet the precipitated protein.

-

Take an aliquot of the supernatant and derivatize the glutamate produced with the OPA reagent.

-

Analyze the derivatized glutamate by HPLC with fluorescence detection.

-

Quantify the amount of glutamate produced by comparing with a standard curve.

Role in Drug Development

The involvement of L-Pyroglutamic acid in key metabolic and signaling pathways presents several opportunities for drug development.

-

Targeting Glutathione Metabolism in Cancer: Cancer cells often have elevated glutathione levels, which contributes to drug resistance. Modulating the γ-glutamyl cycle, and thus L-Pyroglutamic acid levels, could be a strategy to sensitize cancer cells to chemotherapy.

-

Neurodegenerative Diseases: Given its interaction with glutamate receptors, developing molecules that modulate the effect of L-Pyroglutamic acid on these receptors could be a therapeutic avenue for neurological disorders.

-

Metabolic Disorders: The beneficial effects of L-Pyroglutamic acid on glucose and lipid metabolism in animal models of diabetes suggest its potential as a nutraceutical or a lead compound for developing anti-diabetic drugs.[21]

Conclusion

L-Pyroglutamic acid is a multifaceted molecule with significant biological functions in mammals. Its central role in the γ-glutamyl cycle positions it as a critical component of glutathione homeostasis and the cellular response to oxidative stress. Furthermore, its interactions with neuronal receptors highlight its potential involvement in neurotransmission and neurological health. The association of altered L-Pyroglutamic acid levels with various disease states underscores its importance as a potential biomarker and therapeutic target. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key data and methodologies to facilitate further investigation into the intriguing biology of L-Pyroglutamic acid.

References

- 1. Molecular Mechanism of L-Pyroglutamic Acid Interaction with the Human Sour Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 4. litfl.com [litfl.com]

- 5. mdpi.com [mdpi.com]

- 6. Striatal deficiency of L-pyroglutamic acid in Huntington's disease is accompanied by increased plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]

- 10. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 11. Crosstalk between Nrf2 signaling and Mitochondrial function in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-Pyroglutamic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 13. Identification by mass spectrometry of pyroglutamic acid as a peak in the gas chromatography of human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and Characterization of γ-Glutamylamine Cyclotransferase, an Enzyme Responsible for γ-Glutamyl-ϵ-lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dissecting the Crosstalk between NRF2 Signaling and Metabolic Processes in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Metabolic Acidosis Due To Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-diabetic effect of pyroglutamic acid in type 2 diabetic Goto-Kakizaki rats and KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Pyrohomoglutamic Acid: A Key Metabolite in Cellular Regulation and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyrohomoglutamic acid, also known as 5-oxoproline or pidolic acid, is a fascinating and increasingly important metabolite in a variety of cellular processes. Historically viewed as a simple intermediate in the γ-glutamyl cycle, recent research has unveiled its multifaceted roles in cellular signaling, metabolism, and as a potential biomarker and therapeutic target in a range of diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic pathways, quantitative impact on cellular functions, and its emerging role in health and disease. Detailed experimental protocols and visualizations of key pathways are provided to facilitate further research in this exciting area.

Introduction

This compound (L-PGA) is a cyclic amino acid derivative formed from L-glutamic acid or L-glutamine.[1] It is a key intermediate in the γ-glutamyl cycle, a metabolic pathway responsible for the synthesis and degradation of glutathione (GSH), the most abundant intracellular antioxidant.[2] Beyond its role in GSH metabolism, L-PGA has been implicated in a variety of other cellular functions, including neurotransmission, energy metabolism, and as a potential modulator of enzyme activity.

Elevated or depleted levels of L-PGA have been associated with several pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer.[3][4][5] This has led to a growing interest in L-PGA as a potential biomarker for disease diagnosis and prognosis, as well as a target for therapeutic intervention. This guide aims to provide a detailed resource for researchers and clinicians interested in the multifaceted roles of L-PGA in cellular processes.

The γ-Glutamyl Cycle and this compound Metabolism

The γ-glutamyl cycle is the primary pathway for glutathione synthesis and degradation, and it is central to the metabolism of L-PGA. The cycle involves a series of enzymatic reactions that occur in the cytoplasm of most cells.

Diagram of the γ-Glutamyl Cycle

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 4. Increased level of L-pyroglutamic acid in urine (Concept Id: C4703642) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 5. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

An In-depth Technical Guide to the Spontaneous Formation of L-Pyrohomoglutamic Acid from L-Glutamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous, non-enzymatic conversion of L-glutamine to L-pyrohomoglutamic acid (pGlu), a common modification with significant implications in pharmaceutical sciences, particularly in the manufacturing and storage of therapeutic proteins and in metabolomics. This document details the underlying chemical mechanism, presents quantitative kinetic data, and offers detailed experimental protocols for the analysis of this transformation.

Introduction

L-glutamine, a non-essential amino acid, is a crucial component in many biological processes and a common ingredient in cell culture media for the production of biopharmaceuticals. However, L-glutamine is known to be unstable in aqueous solutions, where it can spontaneously cyclize to form the lactam, this compound, with the concomitant release of ammonia.[1] This degradation is a significant concern in the development of liquid formulations of peptides and proteins, such as monoclonal antibodies, where N-terminal glutamine residues are susceptible to this modification.[2] The formation of pyroglutamate can lead to product heterogeneity, potentially impacting the stability, efficacy, and immunogenicity of the therapeutic agent.[2] Furthermore, in the field of metabolomics, the spontaneous cyclization of glutamine during sample preparation and analysis can be a significant artifact, leading to the inaccurate quantification of both glutamine and pyroglutamic acid.[3] A thorough understanding of the kinetics and mechanism of this reaction is therefore essential for developing robust manufacturing processes, stable formulations, and accurate analytical methods.

Chemical Mechanism of Formation

The spontaneous conversion of L-glutamine to this compound is an intramolecular cyclization reaction. The process is initiated by the nucleophilic attack of the α-amino group on the γ-carbonyl carbon of the glutamine side chain. This forms a tetrahedral intermediate, which then collapses, leading to the elimination of ammonia and the formation of the five-membered lactam ring of pyroglutamic acid.

Figure 1: Spontaneous cyclization of L-glutamine to this compound.

Quantitative Analysis of Reaction Kinetics

The rate of spontaneous formation of this compound from L-glutamine is influenced by several factors, most notably pH and temperature. The degradation of L-glutamine in aqueous solution follows pseudo-first-order kinetics.[4]

Effect of pH

The stability of L-glutamine is maximal in the pH range of 5.0 to 7.5.[4] The rate of cyclization increases in both acidic and alkaline conditions.[5][6]

| pH | Temperature (°C) | Degradation Rate (%/day) | Reference |

| 6.5 | 22-24 | 0.23 | [1] |

| <2 | Not Specified | Labile | [5] |

| >13 | Not Specified | Labile | [5] |

| 4 | 37 & 45 | Increased formation | [7] |

| 8 | 37 & 45 | Increased formation | [7] |

| 6.2 | 37 & 45 | Minimal formation | [7] |

Table 1: Influence of pH on the degradation rate of L-glutamine.

Effect of Temperature

As with most chemical reactions, an increase in temperature accelerates the rate of this compound formation.[5]

| Temperature (°C) | Solution | Degradation Rate (%/day) | Reference |

| 22-24 | Water (pH 6.5) | 0.23 | [1] |

| 4 | Intravenous solutions | < 0.15 | [1] |

| -20 | Intravenous solutions | < 0.03 | [1] |

| -80 | Intravenous solutions | Undetectable | [1] |

Table 2: Influence of temperature on the degradation rate of L-glutamine.

Activation Energy

The apparent activation energy for the degradation of L-glutamine at pH 6.41 has been determined to be 9.87 x 10⁴ J mol⁻¹.[4]

Detailed Experimental Protocols

The following are generalized protocols for the kinetic analysis of L-glutamine cyclization.

General Kinetic Analysis Workflow

Figure 2: General experimental workflow for kinetic analysis.

HPLC-Based Quantification Method

This method is adapted from the principles described by Arii et al. (1999).[4]

-

Preparation of Standard Solutions:

-

Prepare stock solutions of L-glutamine and this compound of known concentrations in the desired buffer.

-

Generate a series of calibration standards by diluting the stock solutions.

-

-

Sample Preparation:

-

Prepare solutions of L-glutamine in buffers of the desired pH values.

-

Divide the solutions into aliquots in sealed vials for each time point and temperature to be studied.

-

-

Incubation:

-

Place the vials in temperature-controlled incubators or water baths.

-

-

Sampling:

-

At each time point, remove a vial from each condition and immediately stop the reaction by freezing at -80°C.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is suitable.

-

Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for the separation of glutamine and pyroglutamic acid.

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

-

Quantification: Inject the standards to create a calibration curve. Inject the thawed samples and quantify the concentrations of L-glutamine and this compound by comparing their peak areas to the calibration curves.

-

-

Data Analysis:

-

Plot the natural logarithm of the L-glutamine concentration versus time.

-

The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).

-

NMR-Based Quantification Method

This protocol is based on the methodology described by Gowda et al. (2015) for serum analysis, adapted here for in-solution studies.[6]

-

Sample Preparation:

-

Prepare L-glutamine solutions in deuterated buffers (e.g., phosphate buffer in D₂O) to provide a lock signal for the NMR spectrometer.

-

Add a known concentration of an internal standard, such as trimethylsilylpropanoic acid (TSP), for quantitative referencing.

-

Transfer the solutions to 5 mm NMR tubes.

-

-

Incubation:

-

Incubate the NMR tubes at the desired temperature. For kinetic studies, the NMR spectrometer's temperature control can be used for in-situ incubation.

-

-

NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better spectral resolution.

-

Experiment: Acquire one-dimensional ¹H NMR spectra. A presaturation pulse sequence should be used to suppress the residual water signal.

-

Parameters:

-

Temperature: Set to the desired incubation temperature.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: ~5 seconds (to ensure full relaxation for accurate quantification).

-

Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or 128 scans).

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Identify the characteristic resonances for L-glutamine and this compound.

-

Integrate the area of a well-resolved peak for each compound and for the internal standard.

-

Calculate the concentration of each analyte using the following formula:

-

Concentration = (Peak Area of Analyte / Number of Protons) / (Peak Area of Standard / Number of Protons) * Concentration of Standard

-

-

-

Kinetic Analysis:

-

Acquire spectra at regular time intervals.

-

Plot the concentration of L-glutamine versus time and determine the rate constant as described in the HPLC method.

-

Conclusion

The spontaneous formation of this compound from L-glutamine is a well-documented degradation pathway that is highly dependent on pH and temperature. For drug development professionals, understanding the kinetics of this reaction is critical for designing stable liquid formulations of therapeutic proteins and for establishing appropriate storage conditions. For researchers in metabolomics, awareness of this non-enzymatic conversion is crucial to avoid analytical artifacts and ensure the accurate quantification of glutamine. The experimental protocols outlined in this guide provide a framework for studying and mitigating the impact of this important chemical transformation.

References

- 1. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of L-Glutamic Acid to L-Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of L-glutamic acid to its lactam derivative, L-pyroglutamic acid (pGlu), is a significant biochemical modification observed across various biological systems. This post-translational modification can occur spontaneously under certain conditions, but it is often catalyzed by specific enzymes, ensuring efficiency and specificity. This technical guide provides a comprehensive overview of the enzymatic conversion of L-glutamic acid to L-pyroglutamic acid, detailing the enzymes involved, their mechanisms, and relevant experimental protocols. It also addresses the hypothetical conversion to L-pyrohomoglutamic acid, clarifying the necessary biochemical steps. Quantitative data are summarized in tables for comparative analysis, and key processes are visualized using diagrams.

Introduction: L-Pyroglutamic Acid Formation

L-pyroglutamic acid (also known as 5-oxoproline or pidolic acid) is a derivative of L-glutamic acid formed through intramolecular cyclization.[1][2][3] This process involves the formation of a lactam ring by the dehydration of the L-glutamic acid molecule, where the N-terminal α-amino group attacks the side-chain carboxyl group.[4] The formation of pGlu is a common post-translational modification in many peptides and proteins, affecting their structure, stability, and biological activity.[4] While this reaction can occur non-enzymatically, particularly at elevated temperatures, enzymatic catalysis provides a regulated and efficient pathway for pGlu formation in biological systems.[2][4]

A Note on this compound

It is important to distinguish L-pyroglutamic acid from the hypothetical this compound. The latter would be a six-membered ring lactam, which cannot be formed by the direct cyclization of L-glutamic acid (a five-carbon amino acid). The formation of this compound from L-glutamic acid would necessitate a multi-step enzymatic pathway involving:

-

Chain elongation: The carbon backbone of L-glutamic acid would first need to be extended by one carbon to form a six-carbon α-amino acid, such as α-aminoadipic acid. This occurs in nature through complex pathways like the lysine biosynthesis pathway, where α-ketoglutarate (a close derivative of glutamate) is converted to α-aminoadipate over several enzymatic steps.[5][6]

-

Cyclization: The resulting α-aminoadipic acid would then need to undergo intramolecular cyclization to form the six-membered lactam ring of this compound.

Currently, there is a lack of specific literature detailing a dedicated enzyme for the cyclization of α-aminoadipic acid to this compound. Therefore, this guide will focus on the well-documented enzymatic conversion of L-glutamic acid to L-pyroglutamic acid.

Key Enzymes in L-Pyroglutamic Acid Formation

The primary enzymes responsible for the catalytic conversion of L-glutamic acid and its amide, L-glutamine, to L-pyroglutamic acid are Glutaminyl Cyclases (QCs).

Glutaminyl Cyclases (QCs)

Glutaminyl cyclases (EC 2.3.2.5) are a family of enzymes that catalyze the formation of pGlu from N-terminal glutamine residues in peptides and proteins.[7][8] While their primary substrate is glutamine, some QCs have been shown to also catalyze the cyclization of N-terminal glutamate residues, albeit with different pH optima.[7] This activity is particularly relevant in pathological conditions such as Alzheimer's disease, where pGlu-modified amyloid-β peptides are found.[2]

Human and papaya QCs, for instance, exhibit this dual functionality. The conversion of glutamine occurs optimally at a pH of 8.0, whereas the cyclization of glutamate is favored under mildly acidic conditions, around pH 6.0.[7]

L-glutamic acid/L-pyroglutamic acid Interconverting Enzyme

Research has also identified an "L-glutamic acid/l-pyroglutamic acid interconversion enzyme" from microorganisms of the genus Streptomyces. This enzyme specifically acts on L-glutamic acid to produce L-pyroglutamic acid. This discovery is significant for biotechnological applications, as it allows for the specific conversion of L-glutamic acid in a mixture, which can be useful in the production and separation of D-amino acids.

Quantitative Data on Enzymatic Conversion

The efficiency of enzymatic conversion is influenced by various factors, including pH, temperature, and substrate concentration. The following table summarizes key quantitative data found in the literature for enzymes capable of converting L-glutamic acid or its precursors to L-pyroglutamic acid.

| Enzyme | Source | Substrate(s) | Optimal pH | Optimal Temperature (°C) | Notes |

| Glutaminyl Cyclase (QC) | Human, Papaya | L-Glutamine | 8.0 | Not specified | High efficiency with glutamine substrates. |

| Glutaminyl Cyclase (QC) | Human, Papaya | L-Glutamic Acid | 6.0 | Not specified | Demonstrates glutamyl cyclase activity under acidic conditions.[7] |

| L-glutamic acid/L-pyroglutamic acid interconversion enzyme | Streptomyces sp. | L-Glutamic Acid | Not specified | Not specified | Specifically converts L-glutamic acid to L-pyroglutamic acid. |

Experimental Protocols

This section provides generalized methodologies for key experiments related to the enzymatic conversion of L-glutamic acid to L-pyroglutamic acid. These protocols are based on standard techniques in enzymology and protein purification.

Enzyme Purification

A crucial first step in studying enzymatic conversion is the purification of the target enzyme. A general workflow for enzyme purification is as follows:

-

Preparation of Crude Extract:

-

For intracellular enzymes, cells are harvested and subjected to lysis (e.g., sonication, French press, or enzymatic digestion).

-

The lysate is then centrifuged to remove cell debris, resulting in a crude extract containing the soluble enzyme.

-

-

Ammonium Sulfate Precipitation:

-

The crude extract is subjected to fractional precipitation with ammonium sulfate. This step helps to concentrate the target enzyme and remove some contaminating proteins.

-

-

Chromatographic Separation:

-

The partially purified enzyme preparation is then subjected to one or more chromatography steps for further purification. Common techniques include:

-

Ion-Exchange Chromatography: Separates proteins based on their net charge.

-

Size-Exclusion Chromatography (Gel Filtration): Separates proteins based on their size.

-

Affinity Chromatography: Utilizes specific binding interactions between the enzyme and a ligand immobilized on the chromatography resin. This is often the most effective purification step.

-

-

-

Purity Assessment:

-

The purity of the enzyme at each step is assessed using techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

-

Enzyme Activity Assay

To quantify the enzymatic conversion, a reliable activity assay is required. The following is a general protocol for assaying the activity of a glutamyl cyclase.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer at the optimal pH for the enzyme (e.g., a phosphate or citrate buffer at pH 6.0 for glutamate cyclization by QC).

-

Add the substrate (L-glutamic acid) to the buffer at a known concentration.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a specific amount of the purified enzyme to the reaction mixture.

-

Incubate the reaction at the optimal temperature for a defined period.

-

-

Reaction Termination:

-

Stop the reaction, for example, by heat inactivation or the addition of an acid.

-

-

Product Quantification:

-

The amount of L-pyroglutamic acid formed is quantified using methods such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for separating and quantifying the product from the substrate.

-

Mass Spectrometry (MS): Can be used to identify and quantify the product with high specificity.

-

-

Visualizations of Pathways and Workflows

Enzymatic Conversion of L-Glutamic Acid

The following diagram illustrates the enzymatic cyclization of L-glutamic acid to L-pyroglutamic acid.

Caption: Enzymatic conversion of L-Glutamic Acid to L-Pyroglutamic Acid.

General Experimental Workflow for Enzyme Characterization

This diagram outlines a typical workflow for the purification and characterization of an enzyme involved in the conversion process.

References

- 1. L-pyroglutamic acid – description and application - Georganics [georganics.sk]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. Formation of specific amino acid sequences during thermal polymerization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Pyroglutamic acid [webbook.nist.gov]

L-Pyrohomoglutamic Acid: A Linchpin in Plant Growth and Nitrogen Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyrohomoglutamic acid, also known as pidolic acid or 5-oxo-L-proline, is a naturally occurring amino acid derivative that is gaining increasing attention for its significant role in enhancing plant growth and optimizing nitrogen metabolism.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's function in plants, detailing its metabolic pathways, impact on key physiological processes, and the experimental protocols to study its effects. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the potential of this molecule for agricultural and biotechnological applications.

The Role of this compound in Plant Physiology

This compound acts as a biostimulant, positively influencing several critical aspects of plant life, from nutrient uptake to stress response.

Enhancement of Nitrogen Uptake and Assimilation

Nitrogen is a crucial macronutrient for plant growth, being a fundamental component of proteins, nucleic acids, and chlorophyll.[1] this compound has been shown to improve the efficiency of nitrogen uptake and assimilation in plants.[1][2] By facilitating the conversion of inorganic nitrogen into organic forms, it helps plants to better utilize available nitrogen, leading to more robust growth, including stronger stems and healthier foliage.[1]

Promotion of Photosynthesis

Studies suggest that this compound can stimulate photosynthesis, the process by which plants convert light energy into chemical energy.[1] By enhancing photosynthetic activity, it enables plants to capture more carbon dioxide and solar energy, fueling their development and potentially leading to increased biomass and crop yields, especially under suboptimal conditions.[1]

Role in Plant Defense

Emerging evidence suggests a role for this compound in plant defense mechanisms. It has been identified as a resistance-related metabolite in barley in response to Fusarium infection, indicating its involvement in protecting plants against pathogens.[3]

Metabolic Pathways of this compound in Plants

The metabolic fate of this compound is intrinsically linked to central nitrogen metabolism, particularly the glutamate and glutathione pathways.

Biosynthesis of this compound

This compound is synthesized from L-glutamine through an intramolecular cyclization reaction. This conversion is catalyzed by the enzyme glutaminyl cyclase (QC) .[4] Glutaminyl cyclases have been identified and characterized in various plant species, highlighting the endogenous capacity of plants to produce this important metabolite.

Figure 1: Biosynthesis of this compound from L-Glutamine catalyzed by Glutaminyl Cyclase.

Conversion to L-Glutamate

This compound can be converted back to L-glutamate, a central amino acid in nitrogen metabolism. This reaction is catalyzed by the ATP-dependent enzyme 5-oxoprolinase .[4][5] The reversible conversion between L-glutamate and this compound suggests a role for the latter as a storage or transport form of glutamate.

Figure 2: Conversion of this compound to L-Glutamate by 5-Oxoprolinase.

Quantitative Data on the Effects of this compound

While extensive quantitative data from field trials on major crops is still emerging, preliminary studies and controlled experiments have demonstrated the positive effects of this compound on plant growth.

| Plant Species | Treatment | Observed Effect | Reference |

| Lettuce (Lactuca sativa) | Foliar application of L-pyroglutamic acid under water deficit stress | Increased fresh weight by 37% and yield by 31% compared to untreated plants. | This study demonstrated a protective effect under stress, enhancing photosynthesis and antioxidant defenses. |

| Wheat (Triticum aestivum) | Foliar application of amino acids (general) | Studies on general amino acid application show improved growth, yield, and nitrogen content. Specific data for this compound is still needed for a direct comparison. | [6] |

| Maize (Zea mays) | Treatment with protein hydrolysates (containing amino acids) | Altered amino acid profiles and stimulated growth. Direct quantitative effects of isolated this compound require further investigation. | [7] |

Note: The table above summarizes available data. More research is required to establish optimal application rates and quantify the effects of this compound on a wider range of crops and under varying nitrogen conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on plant growth and nitrogen metabolism.

Plant Growth and Treatment Protocol (Example: Arabidopsis thaliana)

This protocol describes a general workflow for treating Arabidopsis thaliana with this compound and harvesting tissues for analysis.

Figure 3: Experimental workflow for studying the effects of this compound on Arabidopsis thaliana.

Detailed Steps:

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.

-

Plating: Plate seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

-

Stratification: Keep the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Growth: Transfer plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

-

Treatment: After a desired growth period (e.g., 10-14 days), transfer seedlings to new MS plates containing different concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM). Alternatively, apply this compound as a foliar spray.

-

Harvesting: Harvest root and shoot tissues separately after the treatment period (e.g., 7-14 days). Immediately freeze the tissues in liquid nitrogen and store at -80°C for further analysis.

-

Analysis: Perform biomass measurements (fresh and dry weight), and conduct biochemical and molecular analyses as described in the following sections.

Quantification of this compound in Plant Tissues by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from plant tissues.

Materials:

-

Plant tissue (frozen in liquid nitrogen)

-

Extraction solvent: 80% methanol

-

Internal standard (e.g., ¹³C₅-¹⁵N-L-Pyrohomoglutamic acid)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Extraction:

-

Grind frozen plant tissue (approx. 100 mg) to a fine powder in liquid nitrogen.

-

Add 1 mL of pre-chilled 80% methanol containing the internal standard.

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm filter.

-

-

LC-MS/MS Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard should be optimized.

-

Nitrate Reductase Activity Assay

Nitrate reductase (NR) is a key enzyme in the nitrogen assimilation pathway. Its activity can be used as an indicator of the plant's capacity to utilize nitrate.

Materials:

-

Plant tissue

-

Extraction buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 1 mM cysteine, 1% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Assay buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM KNO₃, 0.2 mM NADH.

-

Colorimetric reagents: 1% (w/v) sulfanilamide in 3 N HCl and 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (approx. 0.5 g) in 5 mL of ice-cold extraction buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

The supernatant contains the crude enzyme extract.

-

-

Enzyme Assay:

-

Initiate the reaction by adding 0.2 mL of the enzyme extract to 0.8 mL of assay buffer.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 1 mL of 1% sulfanilamide.

-

Add 1 mL of 0.02% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 20 minutes for color development.

-

-

Measurement:

Signaling Pathways

The precise signaling cascade initiated by this compound in plants is an active area of research. Current evidence points towards a close relationship with glutamate and calcium signaling pathways.

Putative Signaling Pathway

It is hypothesized that this compound, upon conversion to glutamate, can activate glutamate receptor-like channels (GLRs) on the plasma membrane. This activation can lead to an influx of calcium ions (Ca²⁺), triggering a downstream signaling cascade that may involve calcium-dependent protein kinases (CDPKs) and other signaling molecules, ultimately leading to changes in gene expression related to nitrogen metabolism and growth.

Figure 4: A putative signaling pathway for this compound in plants.

Note: This is a proposed pathway based on the known roles of glutamate and calcium in plant signaling. Further research, such as calcium imaging in protoplasts treated with this compound and transcriptomic analysis of treated plants, is needed to confirm and elaborate on this pathway.[10][11]

Conclusion and Future Directions

This compound is a promising biostimulant with the potential to significantly enhance plant growth and nitrogen use efficiency. Its role in nitrogen metabolism and its connection to fundamental signaling pathways make it a compelling target for both basic research and agricultural applications.

Future research should focus on:

-

Quantitative Field Trials: Conducting large-scale field trials on major crops to determine the optimal application methods and concentrations of this compound for yield improvement.

-

Elucidation of Signaling Pathways: Utilizing advanced techniques such as calcium imaging, proteomics, and transcriptomics to fully unravel the signaling cascade initiated by this compound.

-

Genetic Engineering: Exploring the potential of genetically modifying the expression of glutaminyl cyclase and 5-oxoprolinase to modulate endogenous this compound levels for improved plant performance.

-

Interaction with Other Phytohormones: Investigating the crosstalk between this compound signaling and other plant hormone pathways, such as those of auxin and cytokinin, to understand its integrated role in plant development.[12][13]

By deepening our understanding of this compound's mode of action, we can unlock its full potential to contribute to a more sustainable and productive agricultural future.

References

- 1. Morphological and Transcriptome Analysis of Wheat Seedlings Response to Low Nitrogen Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Morphological and Transcriptome Analysis of Wheat Seedlings Response to Low Nitrogen Stress [ouci.dntb.gov.ua]

- 6. Impact of foliar application using amino acids, yeast extract, and algae extract in different concentrations on growth parameters, yield traits, grain quality, and nitrogen-related parameters of wheat in arid environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nitrate.com [nitrate.com]

- 10. Simultaneous flux and current measurement from single plant protoplasts reveals a strong link between K+ fluxes and current, but no link between Ca2+ fluxes and current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Comparative metabolomic profiling of Arabidopsis thaliana roots and leaves reveals complex response mechanisms induced by a seaweed extract [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Insights into Auxin Signaling in Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Anti-inflammatory Properties of L-Pyroglutamic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the anti-inflammatory properties of L-Pyrohomoglutamic acid derivatives is limited in publicly available literature. This guide summarizes the available data on closely related L-pyroglutamic acid analogues and provides general experimental and signaling pathway information relevant to the screening of anti-inflammatory compounds.

Executive Summary

L-pyroglutamic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their unique conformational constraints and synthetic accessibility. While extensive research into the anti-inflammatory potential of this compound derivatives is still in its nascent stages, preliminary studies on analogous compounds suggest a potential for modulating inflammatory responses. This document provides a comprehensive overview of the current understanding of the anti-inflammatory properties of L-pyroglutamic acid derivatives, including available biological data, relevant experimental protocols, and implicated signaling pathways.

Biological Activity of L-Pyroglutamic Acid Analogues

Research into the bioactivities of L-pyroglutamic acid analogues has demonstrated their potential as anti-inflammatory agents. A notable study on a series of L-pyroglutamic acid analogues identified several compounds with inhibitory effects on the production of nitric oxide (NO), a key mediator in the inflammatory process.

Data Presentation

| Compound ID | Derivative Type | Bioassay | Cell Line | Key Finding |

| 2e | L-pyroglutamic acid ester | LPS-induced Nitric Oxide (NO) Production | BV-2 microglial cells | Displayed anti-inflammatory activity[1] |

| 2g | L-pyroglutamic acid ester | LPS-induced Nitric Oxide (NO) Production | BV-2 microglial cells | Displayed anti-inflammatory activity[1] |

| 4d | L-pyroglutamic acid analogue | LPS-induced Nitric Oxide (NO) Production | BV-2 microglial cells | Displayed anti-inflammatory activity[1] |

Experimental Protocols

The assessment of anti-inflammatory activity for novel compounds typically involves a series of in vitro and in vivo assays. A common and crucial in vitro screen is the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages or microglial cells.

In Vitro Nitric Oxide (NO) Production Assay

This protocol outlines a general procedure for evaluating the effect of this compound derivatives on nitric oxide production in murine macrophage cell lines, such as RAW 264.7, or microglial cell lines like BV-2.

Objective: To determine the inhibitory effect of test compounds on LPS-induced NO production.

Materials:

-

RAW 264.7 or BV-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Include a vehicle control (solvent only).

-

Inflammation Induction: Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.

-

Nitrite Measurement:

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

-

Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.

Signaling Pathways and Visualizations

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug discovery. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).

Caption: Canonical NF-κB signaling pathway in inflammation.

Experimental Workflow for Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anti-inflammatory compounds like this compound derivatives.

Caption: Experimental workflow for anti-inflammatory drug discovery.

Conclusion and Future Directions

The available data, although limited, suggests that derivatives of L-pyroglutamic acid warrant further investigation as potential anti-inflammatory agents. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. The determination of quantitative inhibitory concentrations (e.g., IC50 values) and elucidation of the precise molecular mechanisms of action, including their effects on key inflammatory signaling pathways like NF-κB and MAPKs, will be crucial for advancing this class of compounds in the drug discovery pipeline. In vivo studies using established models of inflammation will be the ultimate validation of their therapeutic potential.

References

Antifungal Activity of L-Pyrohomoglutamic Acid Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal activity of L-Pyrohomoglutamic acid analogues. The information presented herein is compiled from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents. This document details the quantitative antifungal activity, experimental protocols for synthesis and bioassays, and visual representations of synthetic pathways and structure-activity relationships.

Quantitative Antifungal Activity

The antifungal efficacy of various this compound analogues has been evaluated against a range of phytopathogenic fungi. The data, including EC50 values and percentage of inhibition, are summarized in the tables below for comparative analysis.

Table 1: Antifungal Activity of L-Pyroglutamic Acid Esters against Phytophthora infestans[1][2]

| Compound | Structure | EC50 (μg/mL)[1] |

| 2d | L-pyroglutamic acid ester with a substituted aromatic ring | 1.44[1] |

| 2j | L-pyroglutamic acid ester with a different substituted aromatic ring | 1.21[1] |

| Azoxystrobin | Commercial Fungicide (Positive Control) | 7.85[1] |

Table 2: Inhibitory Rates of L-Pyroglutamic Acid Derivatives against Phytopathogenic Fungi at 100 µmol/L[3][4]

| Compound | Alternaria brassicae (%) | Alternaria alternariae (%) | Valsa mali (%) | Fusarium graminearum (%) | Pyricularia oryzae (%) |

| C08a | - | - | - | High Activity | - |

| C08e-k | - | - | - | Enhanced Activity | - |

| C08l | - | - | - | High Activity | - |

| Hymexazol | 73.6 (± 1.8) | 71.4 (± 0.8) | 37.3 (± 1.7) | 35.1 (± 1.2) | 68.9 (± 2.1) |

| Chlorothalonil | 35.8 (± 0.9) | 60.7 (± 0.8) | 69.3 (± 0.6) | 72.7 (± 0.6) | 48.9 (± 1) |

Note: Specific percentage inhibition values for C08a, C08e-k, and C08l were not explicitly provided in the source material, but their high or enhanced activity against Fusarium graminearum was noted.

Experimental Protocols